4-(Tert-butyl)cinnamic acid

Übersicht

Beschreibung

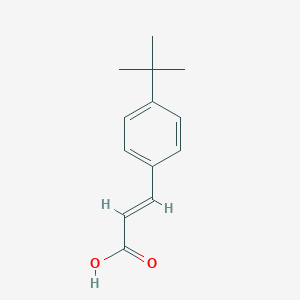

4-(Tert-butyl)cinnamic acid is an organic compound with the molecular formula C13H16O2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a tert-butyl group at the para position. This compound is known for its white solid appearance and is soluble in organic solvents like chloroform and dichloromethane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(Tert-butyl)cinnamic acid can be synthesized through a multi-step process involving the following key steps :

Condensation Reaction: 4-tert-Butylbenzaldehyde is reacted with malonic acid in the presence of piperidine and pyridine. The reaction mixture is refluxed for about 4 hours, leading to the formation of (E)-3-[4-(tert-butyl)phenyl]-2-acrylic acid.

Acidification: The reaction mixture is then acidified with hydrochloric acid at 0°C to yield the final product, this compound, which is filtered and washed with water.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Tert-butyl)cinnamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols or alkanes.

Substitution: Results in various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-(Tert-butyl)cinnamic acid is characterized by its chemical formula and a molecular weight of approximately 208.26 g/mol. Its structure features a tert-butyl group attached to the phenyl ring of the cinnamic acid backbone, which contributes to its unique properties and biological activities .

Antimicrobial Activity

Cinnamic acid derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various pathogens, including bacteria and fungi. For instance, cinnamic acid derivatives have shown efficacy against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Case Study:

- A study demonstrated that certain derivatives of cinnamic acid inhibited the growth of Candida albicans, suggesting potential use in antifungal treatments .

Anti-Cancer Properties

Cinnamic acid derivatives are being investigated for their anti-cancer effects. Studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study:

- Research on tributyltin(IV) ferulate, a derivative of ferulic acid related to cinnamic acid, showed significant cytotoxicity against colon cancer cell lines (HCT116, Caco-2, HT-29), indicating potential therapeutic applications in oncology .

Cosmetic Applications

This compound is also explored for its role in cosmetic formulations due to its antioxidant properties and ability to modulate skin conditions. It has been reported that cinnamic acid derivatives can enhance skin lightening and anti-aging effects.

Case Study:

- A review highlighted the potential of cinnamic acid derivatives as skin-conditioning agents and their future use as active ingredients in cosmetic products aimed at hyperpigmentation treatment .

Agricultural Applications

The compound has potential applications in agriculture as a natural pesticide or fungicide due to its antimicrobial properties. Cinnamic acid derivatives have been shown to exhibit protective effects against plant pathogens.

Case Study:

- Research indicates that certain cinnamic acid derivatives can effectively inhibit the Tobacco mosaic virus (TMV), demonstrating their potential as antiviral agents in crop protection .

Data Table: Applications of this compound

Wirkmechanismus

The mechanism of action of 4-(Tert-butyl)cinnamic acid involves its interaction with biological targets and pathways . It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. The compound also interacts with lipid metabolism pathways, leading to a decrease in triglycerides and cholesterol levels. Its molecular targets include enzymes involved in oxidative stress and lipid metabolism.

Vergleich Mit ähnlichen Verbindungen

4-(Tert-butyl)cinnamic acid can be compared with other cinnamic acid derivatives :

Ferulic Acid: Known for its antioxidant properties and used in skincare products.

Sinapic Acid: Exhibits anti-inflammatory and antioxidant activities.

3,4-Dimethoxycinnamic Acid: Used in the synthesis of pharmaceuticals and exhibits antioxidant properties.

p-Coumaric Acid: Found in various plants and has antioxidant and anti-inflammatory properties.

Uniqueness

This compound is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and potentially its biological activity compared to other cinnamic acid derivatives.

Biologische Aktivität

4-(Tert-butyl)cinnamic acid (TBC) is a derivative of cinnamic acid, a compound widely recognized for its diverse biological activities. This article explores the biological activity of TBC, focusing on its antimicrobial, anti-inflammatory, neuroprotective, and anticancer properties. It also examines relevant research findings, including case studies and data tables that summarize key results.

Chemical Structure

TBC is characterized by the presence of a tert-butyl group at the para position of the phenyl ring in the cinnamic acid structure. This modification significantly influences its biological properties.

Antimicrobial Activity

Cinnamic acid derivatives, including TBC, exhibit notable antimicrobial effects. Studies have shown that modifications to the cinnamic acid skeleton can enhance activity against various pathogens.

- Mechanism of Action : TBC and similar compounds interact with microbial cell membranes, disrupting their integrity. For instance, TBC has demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 100 µg/mL .

Table 1: Antimicrobial Activity of this compound

Anti-inflammatory Properties

TBC has been shown to possess anti-inflammatory effects, which are crucial in managing chronic inflammatory diseases. Research indicates that TBC can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

- Case Study : In a rat model of inflammation, administration of TBC at doses of 50 mg/kg significantly reduced levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of TBC, particularly in models of oxidative stress and neurodegeneration.

- Mechanism : TBC enhances mitochondrial function and reduces oxidative stress markers in neuronal cells. A study demonstrated that treatment with TBC improved ATP production and decreased apoptosis markers in rat hippocampal cells subjected to ischemic conditions .

Table 2: Neuroprotective Effects of this compound

| Dose (mg/kg) | Citrate Synthase Activity Increase (%) | ATP Content Increase (%) | Reference |

|---|---|---|---|

| 20 | 55.1 | 25.7 | |

| 50 | 43.4 | 23.9 |

Anticancer Activity

TBC has shown promise in cancer research due to its ability to inhibit cancer cell proliferation and induce apoptosis.

- Research Findings : In vitro studies have indicated that TBC can reduce the viability of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 20 µM .

Table 3: Anticancer Activity of this compound

Eigenschaften

IUPAC Name |

(E)-3-(4-tert-butylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3,(H,14,15)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSPZKLJQZSLQU-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.